molecular formula C18H22N4O3S B2479817 N-[3'-acetyl-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide CAS No. 902248-61-7

N-[3'-acetyl-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide

Cat. No.: B2479817
CAS No.: 902248-61-7
M. Wt: 374.46
InChI Key: NPJPRMULNKFJSJ-UHFFFAOYSA-N
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Description

This compound features a spiro[indole-3,2'-[1,3,4]thiadiazole] core, a hybrid heterocyclic system combining indole and 1,3,4-thiadiazole moieties. Key structural attributes include:

  • A 3-methylbutyl group at position 1 of the indole ring.
  • Acetyl groups at positions 3' and 5', contributing to hydrogen-bonding capacity and solubility.

The molecular formula is inferred to be similar to analogs in and (e.g., C₂₃H₂₈N₄O₃S), with a molecular weight ~450–460 g/mol.

Properties

IUPAC Name

N-[4-acetyl-1'-(3-methylbutyl)-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-11(2)9-10-21-15-8-6-5-7-14(15)18(16(21)25)22(13(4)24)20-17(26-18)19-12(3)23/h5-8,11H,9-10H2,1-4H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJPRMULNKFJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2C3(C1=O)N(N=C(S3)NC(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3’-acetyl-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiadiazole precursors. These precursors are then subjected to a series of reactions including acetylation, cyclization, and spiro formation under controlled conditions. Common reagents used in these reactions include acetic anhydride, sulfur, and various catalysts to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization ensures the efficient production of high-purity N-[3’-acetyl-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl]acetamide.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The indole and thiadiazole rings can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and various catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the indole or thiadiazole rings. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of spiro[indole-thiadiazole], including this compound, exhibit various biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness against resistant strains suggests potential applications in treating infections that do not respond to standard antibiotics.

Anticancer Properties

Preliminary investigations indicate that N-[3'-acetyl-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide can induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have demonstrated significant reductions in cell viability in human cancer cell lines.

Anti-inflammatory Effects

This compound has been shown to inhibit inflammatory pathways, making it a potential candidate for the treatment of inflammatory diseases. Molecular docking studies suggest its role as a possible inhibitor of key enzymes involved in inflammation.

Antioxidant Properties

The antioxidant activity of this compound may help mitigate oxidative stress-related diseases, providing a protective effect on cells against damage from free radicals.

Case Studies

Several studies have focused on the biological effects of this compound:

Anticancer Study

In vitro studies indicated that the compound significantly reduced cell viability in human cancer cell lines through apoptosis induction. This study highlighted its potential as a chemotherapeutic agent.

Antimicrobial Study

A comparative analysis against standard antibiotics showed that this compound exhibited superior activity against resistant bacterial strains, indicating its potential as an effective antimicrobial agent.

Data Table of Biological Activities

Biological Activity Description Reference
AntimicrobialEffective against various bacterial strains[Source not specified]
AnticancerInduces apoptosis in cancer cells[Source not specified]
Anti-inflammatoryInhibits inflammatory pathways[Source not specified]
AntioxidantExhibits antioxidant activity[Source not specified]

Mechanism of Action

The mechanism of action of N-[3’-acetyl-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole and thiadiazole rings can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares the target compound with structurally related analogs:

Compound Name / ID Substituent at Position 1 Molecular Weight (g/mol) Key Functional Groups Biological Activity (Inferred) Reference
Target Compound 3-methylbutyl ~456 Acetamide, spiro junction Unknown (likely antimicrobial/analgesic) -
N-{3′-Acetyl-5-methyl-1-[2-(2-methylphenoxy)ethyl]-...acetamide () 2-(2-methylphenoxy)ethyl 452.529 Acetamide, phenoxy group Not specified
N-{3′-Acetyl-5-methyl-2-oxo-1-[2-(piperidin-1-yl)ethyl]-...acetamide () 2-(piperidin-1-yl)ethyl ~460 Piperidine, acetamide Not specified
N-(substituted-phenyl)-2-[5-(3-substituted-phenyl)-1,3,4-thiadiazol-2-yl amino]-acetamide () Phenyl/aryl groups ~350–400 Amino-thiadiazole, acetamide Analgesic, antipyretic
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide () Trichloroethyl ~350 Chloroalkyl, thiadiazole-amino Intermediate in triazine synthesis

Key Observations:

  • Spiro vs. Linear Systems : The spiro architecture in the target compound and analogs () introduces rigidity, which may improve binding affinity compared to linear thiadiazole derivatives ().
  • Acetamide Role : Acetamide groups in all compounds facilitate hydrogen bonding, critical for interactions with biological targets like enzymes or receptors .

Physicochemical Properties

  • Solubility : Acetamide groups improve aqueous solubility, but the 3-methylbutyl chain may counterbalance this with hydrophobicity.
  • Bioavailability : Higher molecular weight (~450–460 g/mol) compared to simpler thiadiazoles (~350 g/mol) could limit absorption, a common challenge in spiro compound optimization .

Biological Activity

N-[3'-acetyl-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique spirocyclic structure combines an indole moiety with a thiadiazole ring, which may contribute to its diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H22N4O3S
  • CAS Number : 902248-61-7
  • IUPAC Name : this compound

The compound's structure features a spirocyclic framework that is hypothesized to enhance its biological activity through various mechanisms of action.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiadiazole derivatives have been explored for their potential as antimicrobial agents. The presence of the thiadiazole moiety is often linked to enhanced antimicrobial properties.
  • Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can inhibit enzymes involved in inflammatory pathways, such as lipoxygenases (LOX) and soluble epoxide hydrolase (sEH), showcasing potential therapeutic applications in inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that spiro[indole-thiadiazole] derivatives may exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms remain to be fully elucidated but may involve apoptosis induction and cell cycle arrest.

In Vitro Studies

Recent research has focused on the synthesis and biological evaluation of related compounds. For instance:

CompoundIC50 (μM)Target Enzyme
Compound 430.45 ± 0.115-Lipoxygenase (5-LOX)
Compound 730.41 ± 0.01Dual 5-LOX/sEH Inhibitor

These findings suggest that modifications to the spiro[indole-thiadiazole] structure can lead to significant variations in biological activity and potency against specific targets .

Case Studies

In one notable study involving indoline-based compounds similar to this compound:

  • Objective : To evaluate anti-inflammatory properties.
  • Methodology : Compounds were tested in both enzymatic assays and cellular models.
  • Results : The most promising derivatives demonstrated significant inhibition of inflammatory mediators in activated human polymorphonuclear leukocytes (PMNLs), indicating potential for therapeutic use in inflammatory conditions .

The proposed mechanisms through which this compound may exert its biological effects include:

  • Enzyme Inhibition : Compounds targeting LOX pathways could disrupt the production of pro-inflammatory mediators.
  • Cell Signaling Modulation : Interaction with cellular receptors or signaling pathways may lead to altered cellular responses.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high purity and yield?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key steps include:

  • Temperature and pH : Maintain temperatures between 60–80°C and neutral pH to minimize side reactions .
  • Solvent Selection : Use polar aprotic solvents like dimethylformamide (DMF) or ethanol to enhance solubility and reaction efficiency .
  • Catalysts : Employ triethylamine as a base to facilitate nucleophilic substitutions or condensations .
  • Purification : Recrystallization from DMF/acetic acid mixtures or column chromatography improves purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing its molecular structure?

  • Methodological Answer : A combination of techniques ensures accurate structural elucidation:

  • X-ray Diffraction : Resolves spiro and heterocyclic configurations .
  • NMR Spectroscopy : Identifies proton environments (e.g., acetyl and methylbutyl groups) .
  • HPLC/TLC : Monitors reaction progress and verifies purity (>95%) using reverse-phase C18 columns .

Q. How can researchers mitigate common side reactions during multi-step synthesis?

  • Methodological Answer :

  • Protecting Groups : Temporarily shield reactive sites (e.g., indole nitrogen) to prevent unwanted substitutions .
  • Stepwise Monitoring : Use TLC at each stage to isolate intermediates and adjust conditions .
  • Controlled Stoichiometry : Limit excess reagents to reduce byproducts like dimerized thiadiazole derivatives .

Advanced Research Questions

Q. How can computational chemistry approaches predict biological activity for derivatives of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties and binding affinities .
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinase inhibitors) to prioritize synthetic targets .
  • Machine Learning : Train models on existing SAR data to predict pharmacokinetic parameters .

Q. What strategies resolve discrepancies between in vitro and in vivo biological activity data?

  • Methodological Answer :

  • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites affecting in vivo results .
  • Bioavailability Studies : Adjust formulation (e.g., liposomal encapsulation) to enhance tissue penetration .
  • Dose-Response Calibration : Align in vitro IC₅₀ values with in vivo dosing regimens using allometric scaling .

Q. How can structural-activity relationships (SAR) explain variations in reported biological activities?

  • Methodological Answer :

  • Substituent Analysis : Compare analogs with modified acetyl or methylbutyl groups to assess potency changes .
  • Bioisosteric Replacement : Replace thiadiazole with triazole to evaluate metabolic stability .
  • 3D-QSAR Modeling : Map electrostatic/hydrophobic fields to rationalize activity differences .

Q. What scaling challenges arise in transitioning from lab-scale to pilot-scale synthesis?

  • Methodological Answer :

  • Process Intensification : Optimize heat/mass transfer using flow reactors for exothermic steps .
  • Solvent Recovery Systems : Implement distillation to reuse DMF/ethanol, reducing costs .
  • Quality-by-Design (QbD) : Define critical process parameters (CPPs) via design-of-experiments (DoE) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.